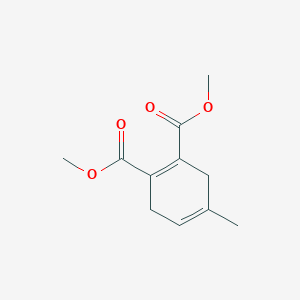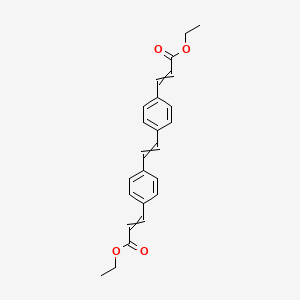
Oxytocin, 2-L-dopa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytocin, 2-L-dopa- is a compound that combines the properties of oxytocin and L-DOPA. Oxytocin is a neuropeptide hormone known for its role in social bonding, childbirth, and lactation, while L-DOPA is a precursor to dopamine, a neurotransmitter involved in movement and reward mechanisms. The combination of these two compounds aims to leverage the benefits of both, potentially enhancing their individual effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 2-L-dopa- involves the conjugation of oxytocin with L-DOPA. This process typically requires the activation of the carboxyl group of L-DOPA, followed by its coupling with the amino group of oxytocin. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of oxytocin, 2-L-dopa- would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxytocin, 2-L-dopa- can undergo various chemical reactions, including:
Oxidation: L-DOPA can be oxidized to form dopaquinone, which can further react to produce reactive oxygen species (ROS) .
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, particularly involving the amino and hydroxyl groups of L-DOPA.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-DOPA can lead to the formation of dopaquinone and other ROS, while reduction can yield dihydroxyphenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxytocin, 2-L-dopa- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.
Biology: Investigated for its role in modulating social behaviors and neurochemical pathways.
Medicine: Explored for potential therapeutic applications in treating conditions like Parkinson’s disease and social anxiety disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of oxytocin, 2-L-dopa- involves the activation of specific receptors and pathways associated with both oxytocin and L-DOPA. Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors that trigger intracellular signaling pathways, leading to increased calcium levels and subsequent physiological responses . L-DOPA, on the other hand, is converted to dopamine in the brain, where it activates dopamine receptors and influences reward and movement pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxytocin: A neuropeptide hormone involved in social bonding and reproductive functions.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in reward and movement mechanisms.
Uniqueness
Oxytocin, 2-L-dopa- is unique in that it combines the properties of both oxytocin and L-DOPA, potentially enhancing their individual effects. This combination allows for the modulation of both social and motor functions, making it a promising compound for various therapeutic applications.
Eigenschaften
CAS-Nummer |
59845-47-5 |
|---|---|
Molekularformel |
C43H66N12O13S2 |
Molekulargewicht |
1023.2 g/mol |
IUPAC-Name |
1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,4-dihydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O13S2/c1-5-21(4)35-42(67)49-24(9-11-32(45)58)38(63)51-27(16-33(46)59)39(64)53-28(43(68)55-12-6-7-29(55)41(66)52-25(13-20(2)3)37(62)48-17-34(47)60)19-70-69-18-23(44)36(61)50-26(40(65)54-35)14-22-8-10-30(56)31(57)15-22/h8,10,15,20-21,23-29,35,56-57H,5-7,9,11-14,16-19,44H2,1-4H3,(H2,45,58)(H2,46,59)(H2,47,60)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)/t21-,23-,24-,25-,26-,27-,28-,29?,35?/m0/s1 |
InChI-Schlüssel |
RFGZCPSUVUTJFB-SAFLANMPSA-N |
Isomerische SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



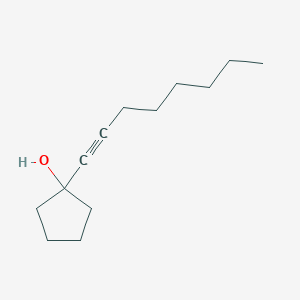
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
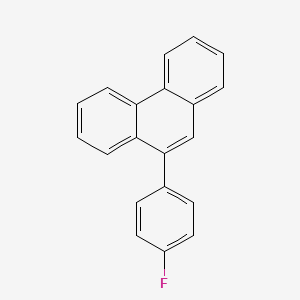
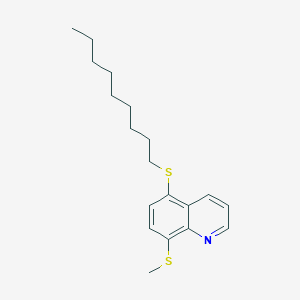
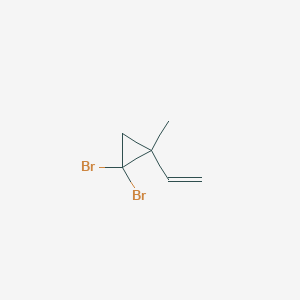
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
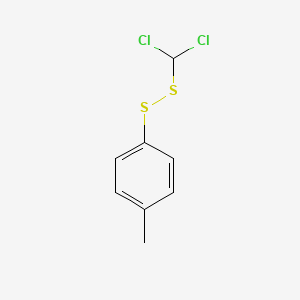
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
